An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2), a key chemical intermediate and active agent with significant applications in agrochemical and pharmaceutical research. This document delves into the compound's core chemical and physical properties, molecular structure, and provides a detailed protocol for its synthesis. A significant focus is placed on elucidating its biological mechanism of action as a potent uncoupler of mitochondrial oxidative phosphorylation. Furthermore, its role as a structural motif in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Sorafenib, is explored. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction and Compound Identification
4-Nitro-3-(trifluoromethyl)phenol, also known as 3-Trifluoromethyl-4-nitrophenol (TFM), is an aromatic organic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the chemical and physical properties of the molecule, particularly the acidity of the phenolic hydroxyl group.
Historically, it is best known for its application as a selective lampricide to control the population of invasive sea lamprey (Petromyzon marinus) in the Great Lakes region.[1][2] However, its utility extends into the realm of organic synthesis, where it serves as a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries.[3] The presence of the trifluoromethyl group is of particular interest in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
Key Identifiers:
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IUPAC Name: 4-nitro-3-(trifluoromethyl)phenol[5]
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CAS Number: 88-30-2[5]
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Molecular Formula: C₇H₄F₃NO₃[5]
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Molecular Weight: 207.11 g/mol [5]
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Synonyms: 3-Trifluoromethyl-4-nitrophenol, TFM, Lamprecide[5]
Physicochemical Properties and Structural Analysis
The compound typically appears as a yellow to orange crystalline powder.[5] Its physicochemical properties are quantitatively summarized in the table below.
Table 1: Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)phenol
| Property | Value | Source(s) |
| Melting Point | 76-79 °C | [6] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [6] |
| Water Solubility | 5000 mg/L at 25 °C | [5] |
| pKa | 6.07 | [5] |
| Vapor Pressure | 0.00133 mmHg | [5] |
Molecular Structure
The structure of 4-Nitro-3-(trifluoromethyl)phenol is defined by the ortho- and para- substitution of the trifluoromethyl and nitro groups relative to the hydroxyl group on the benzene ring. This specific arrangement is crucial to its reactivity and biological activity.
Spectroscopic Analysis
A thorough structural confirmation relies on a combination of spectroscopic methods. While a comprehensive, publicly available spectral analysis with full peak assignments is scarce, the expected spectral features can be expertly inferred based on the known structure and data from similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group will likely appear as a doublet, coupled to the meta proton. The proton ortho to the nitro group will also be a doublet, coupled to the same meta proton. The proton situated between the hydroxyl and trifluoromethyl groups will appear as a doublet of doublets (or a more complex multiplet) due to coupling with the other two aromatic protons. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals. The carbon bearing the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing nitro and hydroxyl groups will be deshielded and appear at lower field. The remaining aromatic carbons will have chemical shifts typical for substituted benzene rings.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present. Key expected vibrational frequencies include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
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C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
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N-O stretch (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, for the nitro group.
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C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Synthesis of 4-Nitro-3-(trifluoromethyl)phenol
The synthesis of 4-Nitro-3-(trifluoromethyl)phenol is most effectively achieved through the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This method provides good yields and a relatively pure product.
Diagram 1: Synthetic Pathway
Caption: Synthetic route from 3-(Trifluoromethyl)-4-nitroaniline to 4-Nitro-3-(trifluoromethyl)phenol.
Experimental Protocol: Synthesis via Diazotization-Hydrolysis
This protocol is based on established methods for the conversion of aromatic amines to phenols.[7]
Materials:
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3-(Trifluoromethyl)-4-nitroaniline
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Urea
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Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
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Xylene
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Deionized Water
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Ice
Procedure:
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Preparation of the Amine Salt Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-(Trifluoromethyl)-4-nitroaniline in a mixture of deionized water and concentrated sulfuric acid. Maintain the temperature below 10 °C.
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Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution with vigorous stirring. The rate of addition should be controlled to prevent the temperature from rising above 5 °C.
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Stirring and Nitrite Quenching: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately one hour to ensure complete diazotization. Subsequently, add a small amount of urea to quench any excess nitrous acid.
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Hydrolysis: In a separate, larger flask equipped with a reflux condenser and a dropping funnel, prepare a boiling mixture of xylene and an aqueous solution of copper (II) sulfate pentahydrate.
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Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from the dropping funnel to the boiling xylene-copper sulfate mixture. The rate of addition should be controlled to maintain a steady reaction and avoid excessive foaming.
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Reaction Completion and Work-up: After the addition is complete, continue to heat the mixture for an additional period to ensure complete hydrolysis. Cool the reaction mixture to room temperature.
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Extraction and Purification: Separate the organic layer (xylene) and extract the aqueous layer with additional xylene. Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Isolation of Product: Remove the xylene by rotary evaporation to yield the crude product. The 4-Nitro-3-(trifluoromethyl)phenol can be further purified by crystallization from a suitable solvent system, such as a benzene or petroleum ether/benzene mixture.
Causality Behind Experimental Choices:
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Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium salt intermediate.
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Use of Urea: Excess nitrous acid can lead to unwanted side reactions. Urea reacts with nitrous acid to form nitrogen gas, carbon dioxide, and water, effectively removing it from the reaction mixture.
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Xylene-Copper Sulfate Mixture for Hydrolysis: The use of a boiling mixture of xylene and aqueous copper sulfate facilitates a controlled hydrolysis of the diazonium salt, often leading to higher yields and a purer product compared to simple aqueous hydrolysis.[8]
Biological Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary biological activity of 4-Nitro-3-(trifluoromethyl)phenol, particularly its efficacy as a lampricide, stems from its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[6] This process is central to cellular energy production (ATP synthesis).
In healthy mitochondria, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP from ADP and inorganic phosphate via the ATP synthase complex.
4-Nitro-3-(trifluoromethyl)phenol, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolate anion becomes protonated. This neutral, lipid-soluble molecule can then diffuse back across the inner membrane into the matrix. Once in the alkaline environment of the matrix, it deprotonates, releasing a proton and effectively short-circuiting the proton gradient.[5]
This dissipation of the proton-motive force uncouples electron transport from ATP synthesis. The ETC continues to function, and oxygen consumption may even increase, but the energy generated is released as heat instead of being used to produce ATP. This leads to a severe depletion of cellular ATP, ultimately causing metabolic collapse and death in the target organism.[5]
Diagram 2: Mechanism of Mitochondrial Uncoupling
Caption: 4-Nitro-3-(trifluoromethyl)phenol (TFM) shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling ATP synthesis.
Applications in Drug Development and Medicinal Chemistry
The 4-nitro-3-(trifluoromethyl)phenyl moiety is a significant structural element in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve membrane permeability and cellular uptake.[4][9]
A prominent example of the utility of a closely related scaffold is in the synthesis of Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10] The synthesis of Sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate .[1][10][11] This isocyanate is readily prepared from the corresponding aniline, which shares the same substitution pattern as 4-Nitro-3-(trifluoromethyl)phenol. This highlights the value of this substitution pattern in constructing complex, biologically active molecules.
Diagram 3: Role in Sorafenib Synthesis
Caption: The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key building block for the synthesis of the kinase inhibitor Sorafenib.
The broader class of nitrophenols with trifluoromethyl substitution serves as versatile intermediates. The nitro group can be readily reduced to an amine, which can then be further functionalized. The phenol group allows for ether linkages, and the aromatic ring itself can undergo various substitution reactions, making these compounds valuable starting points for the synthesis of diverse chemical libraries for drug discovery.[3]
Safety and Handling
4-Nitro-3-(trifluoromethyl)phenol is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[6] When heated to decomposition, it emits toxic vapors of nitrogen oxides and hydrogen fluoride.[5]
Handling Precautions:
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Work in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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For handling the powder, a dust mask or respirator is recommended.[6]
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Avoid generating dust.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
4-Nitro-3-(trifluoromethyl)phenol is a molecule of significant scientific and commercial interest. Its well-defined mechanism of action as a mitochondrial uncoupler has made it an effective tool for pest control. Beyond this application, its chemical structure, featuring the influential trifluoromethyl and nitro groups, positions it as a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this compound in their respective fields.
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The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]
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The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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